

An In-depth Technical Guide on the Preclinical Assessment of NIC3/C1orf43

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes publicly available information on the cellular functions of the protein NICE-3 (also known as Chromosome 1 open reading frame 43, C1orf43). It is important to note that extensive safety, toxicity, and off-target effect data for a therapeutic agent specifically targeting "NIC3" are not readily available in the public domain as of this writing. The experimental protocols and data tables provided are representative examples based on standard preclinical drug development and are intended to serve as a framework for the evaluation of such a therapeutic.

Introduction to NIC3 (C1orf43)

NICE-3, or Chromosome 1 open reading frame 43 (C1orf43), has been identified as a protein with an oncogenic role in certain cancers, including hepatocellular carcinoma and lung adenocarcinoma.[1] Research indicates that elevated expression of NICE-3 is associated with a poor prognosis in lung adenocarcinoma.[1] The primary mechanism of action attributed to NICE-3 involves the positive regulation of the AKT/mTORC1 signaling pathway, which is a critical pathway for cell proliferation, survival, and metabolism.[1]

Known Signaling Pathway of NIC3

NICE-3 has been shown to positively regulate the AKT/mTORC1 signaling pathway.

Knockdown of NICE-3 in lung adenocarcinoma cells leads to a significant reduction in the phosphorylation of both AKT and the downstream effector p70 S6 Kinase (S6K) without altering



the total protein levels of AKT and S6K.[1] This inhibition of AKT/mTORC1 signaling is associated with decreased cell proliferation, migration, and invasion, as well as an induction of autophagy.[1]

Below is a diagram illustrating the proposed signaling pathway involving NICE-3.

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References

- 1. NICE-3-knockdown induces cell cycle arrest and autophagy in lung adenocarcinoma cells via the AKT/mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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